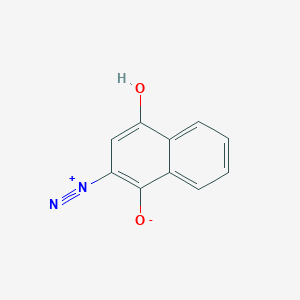
2-Diazonio-4-hydroxynaphthalen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-4-hydroxynaphthalen-1-olate is a diazonium compound derived from naphthalene. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The compound is characterized by the presence of a diazonium group (-N₂⁺) and a hydroxyl group (-OH) attached to a naphthalene ring, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-4-hydroxynaphthalen-1-olate typically involves the diazotization of 4-aminonaphthol. The process begins with the nitration of naphthalene to form 4-nitronaphthalene, followed by reduction to yield 4-aminonaphthol. The diazotization reaction is then carried out by treating 4-aminonaphthol with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-4-hydroxynaphthalen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents under acidic conditions.
Azo Coupling: Phenols or aromatic amines in alkaline conditions are used for coupling reactions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions can be used for reduction.
Major Products Formed
Substitution Products: Halogenated naphthalenes, hydroxynaphthalenes, and cyanated naphthalenes.
Azo Dyes: Various azo compounds with vibrant colors.
Aminonaphthalenes: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2-Diazonio-4-hydroxynaphthalen-1-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-4-hydroxynaphthalen-1-olate involves the formation of reactive intermediates, such as aryl radicals or cations, during its chemical reactions. These intermediates can undergo various transformations, leading to the formation of different products. The diazonium group is a good leaving group, facilitating nucleophilic substitution reactions. In azo coupling reactions, the compound acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.
Comparación Con Compuestos Similares
2-Diazonio-4-hydroxynaphthalen-1-olate can be compared with other diazonium compounds and naphthalene derivatives:
Similar Compounds: 1,4-Diazonio-2-naphthol, 2-Diazonio-1-naphthol, and 2-Diazonio-3-hydroxynaphthalene.
Uniqueness: The presence of both diazonium and hydroxyl groups on the naphthalene ring makes it highly reactive and versatile in various chemical reactions. Its ability to form stable azo compounds and participate in diverse substitution reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
88429-08-7 |
|---|---|
Fórmula molecular |
C10H6N2O2 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
2-diazonio-4-hydroxynaphthalen-1-olate |
InChI |
InChI=1S/C10H6N2O2/c11-12-8-5-9(13)6-3-1-2-4-7(6)10(8)14/h1-5,11H |
Clave InChI |
VKJKYTKFQIVETB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)
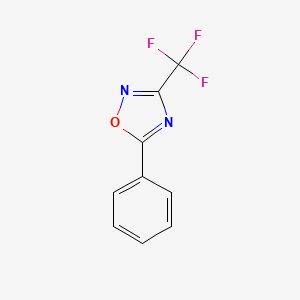
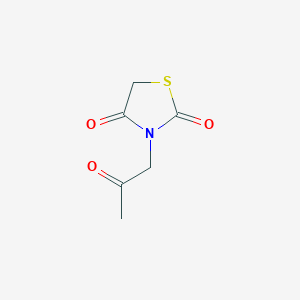
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
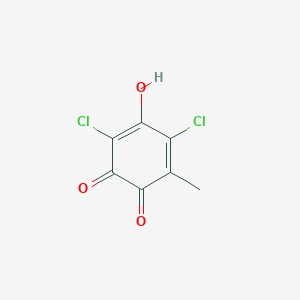

![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)

![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)

![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
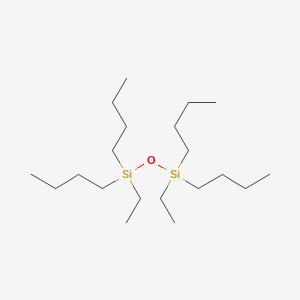
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
